molecular formula C13H16N2S B6291268 (R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1899061-68-7

(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B6291268
CAS No.: 1899061-68-7
M. Wt: 232.35 g/mol
InChI Key: UAPPJNKVYZLCEP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzoimidazole fused with a thiazole ring, and a tert-butyl group attached to the second carbon atom. The ®-configuration indicates that the compound is optically active and exists as a specific enantiomer.

Scientific Research Applications

Chemistry: In chemistry, ®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: In medicine, the compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a thioamide, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the cyclization and functionalization steps efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.

    Domiphen bromide: A quaternary ammonium compound with antimicrobial properties.

Uniqueness: ®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is unique due to its specific ®-configuration and the presence of both benzoimidazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPJNKVYZLCEP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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